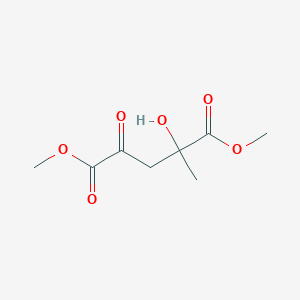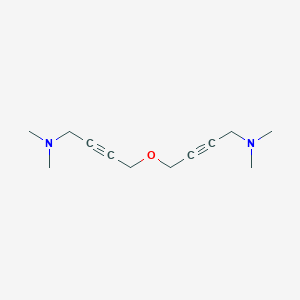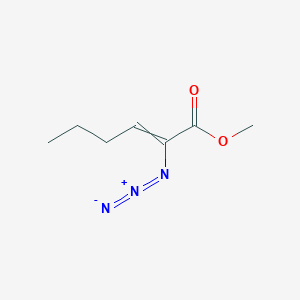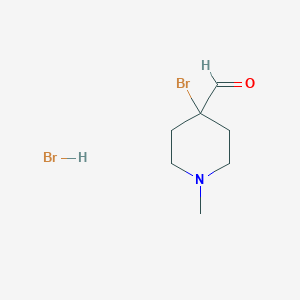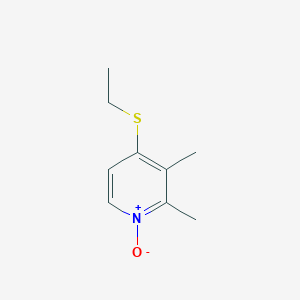
lithium;hept-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium;hept-1-ene is an organolithium compound that combines lithium with hept-1-ene, an alkene with the formula C7H14. Hept-1-ene is a higher olefin, or alkene, commonly used as an additive in lubricants, catalysts, and surfactants . The combination of lithium with hept-1-ene results in a compound that has unique properties and applications in various fields of chemistry and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;hept-1-ene typically involves the reaction of hept-1-ene with an organolithium reagent, such as butyl-lithium. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive lithium compound from reacting with moisture or oxygen in the air. The reaction is typically performed at low temperatures to control the reactivity and ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through distillation or chromatography to remove any impurities.
化学反应分析
Types of Reactions
Lithium;hept-1-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form alkanes or other reduced products.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new organometallic compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas in the presence of a catalyst or lithium aluminum hydride.
Electrophiles: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example:
Oxidation: Can produce heptanol or heptanone.
Reduction: Can produce heptane.
Substitution: Can produce various organometallic compounds.
科学研究应用
Lithium;hept-1-ene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to form carbon-carbon bonds and create complex molecules.
Biology: Studied for its potential use in biological systems and as a tool for probing biochemical pathways.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of mood disorders and neurodegenerative diseases.
Industry: Used in the production of specialty chemicals, polymers, and advanced materials
作用机制
The mechanism of action of lithium;hept-1-ene involves the interaction of the lithium atom with various molecular targets and pathways. Lithium is known to inhibit enzymes such as inositol monophosphatase and glycogen synthase kinase 3, which play critical roles in cellular signaling and metabolism . The hept-1-ene moiety can participate in various chemical reactions, allowing the compound to act as a versatile reagent in organic synthesis .
相似化合物的比较
Similar Compounds
Hept-1-ene: A simple alkene with similar chemical properties but lacks the reactivity of the lithium atom.
Butyl-lithium: Another organolithium compound with different alkyl groups but similar reactivity.
Lithium diisopropylamide: A strong base used in organic synthesis with different applications
Uniqueness
Lithium;hept-1-ene is unique due to the combination of the reactivity of lithium with the versatility of hept-1-ene. This combination allows for a wide range of chemical reactions and applications that are not possible with either component alone .
属性
CAS 编号 |
113260-58-5 |
|---|---|
分子式 |
C7H13Li |
分子量 |
104.1 g/mol |
IUPAC 名称 |
lithium;hept-1-ene |
InChI |
InChI=1S/C7H13.Li/c1-3-5-7-6-4-2;/h3H,1-2,4-7H2;/q-1;+1 |
InChI 键 |
NGIGBXWUYHKRDB-UHFFFAOYSA-N |
规范 SMILES |
[Li+].[CH2-]CCCCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


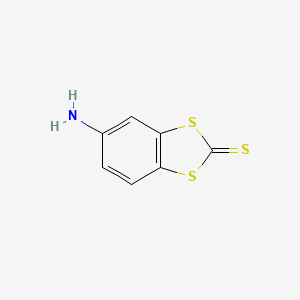

![1-(Bromomethyl)-4-[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14316775.png)
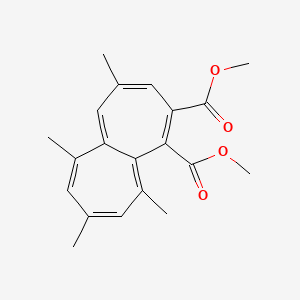
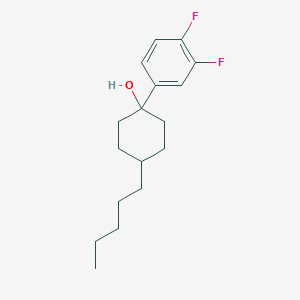
![4-(2-Methyl-1,3-dioxolan-2-yl)cyclohepta[d]imidazol-2-amine](/img/structure/B14316797.png)
